molecular formula C14H14N2O2 B2397886 N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide CAS No. 2128725-12-0

N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide

Cat. No.: B2397886
CAS No.: 2128725-12-0
M. Wt: 242.278
InChI Key: QPPLZYVVURLEJW-UHFFFAOYSA-N
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Description

N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide typically involves the formation of the oxazole ring followed by the attachment of the phenylethyl and prop-2-enamide groups. One common method for synthesizing oxazole rings is the van Leusen reaction, which utilizes tosylmethyl isocyanides (TosMICs) as key reagents . This reaction can be performed under microwave-assisted conditions to improve yield and efficiency .

Industrial Production Methods

Industrial production of oxazole derivatives often involves scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purities. The use of ionic liquids as solvents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxazolone derivatives, dihydro-oxazole derivatives, and various substituted oxazole compounds .

Scientific Research Applications

N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring allows for various non-covalent interactions, including hydrogen bonding and π-π stacking, which facilitate binding to these targets. This binding can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-13(17)16-12(14-15-8-9-18-14)10-11-6-4-3-5-7-11/h2-9,12H,1,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPLZYVVURLEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CC1=CC=CC=C1)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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